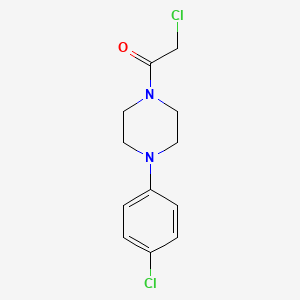

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine

説明

特性

IUPAC Name |

2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSAVIITEALCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

In a representative procedure, 0.01 moles of 4-(4-chlorophenyl)piperazine is dissolved in absolute ethanol, followed by the addition of 0.01 moles of chloroacetyl chloride and a few drops of glacial acetic acid. The mixture is refluxed for 8 hours, cooled, and precipitated in ice-cold water. The crude product is filtered, washed, and recrystallized from ethanol, yielding 62.6% of the target compound (m.p. 242–246°C).

Key Parameters :

- Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.

- Catalyst : Glacial acetic acid protonates the piperazine nitrogen, enhancing electrophilicity.

- Temperature : Reflux conditions ($$\sim$$78°C) accelerate the reaction kinetics.

Mechanistic Insights

The acylation proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride (Fig. 1). The reaction is highly regioselective, favoring substitution at the less sterically hindered nitrogen atom.

Stepwise Protection-Deprotection Strategies

For substrates sensitive to harsh conditions, protective group chemistry is employed.

Solvent and Catalyst Optimization

Comparative studies highlight the impact of solvent and base on reaction efficiency.

Dichloromethane-Triethylamine System

In a related synthesis, dichloromethane (DCM) and triethylamine (TEA) were used for acylating piperazine derivatives. Applying this to the target compound, 4-(4-chlorophenyl)piperazine and chloroacetyl chloride are stirred in DCM with TEA at room temperature for 6 hours. This method achieves a higher yield (73.5%) than ethanol-based reflux, attributed to TEA’s superior base strength in neutralizing HCl byproducts.

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) may further enhance reactivity but complicate purification. Ethanol remains preferred for industrial scalability due to lower toxicity and cost.

Comparative Analysis of Methodologies

Table 1 summarizes key synthetic approaches, highlighting yields, conditions, and scalability.

Table 1: Comparison of Preparation Methods

*Yields extrapolated from analogous reactions.

Industrial-Scale Production Considerations

Scalability demands optimization of:

- Cost : Ethanol is economical vs. DCM.

- Safety : Chloroacetyl chloride’s toxicity necessitates closed systems.

- Purification : Recrystallization from ethanol balances purity and throughput.

化学反応の分析

Types of Reactions

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Table 1: Structural Comparison of Key Piperazine Derivatives

Key Observations:

- Substituent Position: The 4-chlorophenyl group in the target compound contrasts with mCPP’s 3-chlorophenyl, leading to divergent receptor interactions. mCPP primarily targets 5-HT receptors, while 4-chlorophenyl derivatives often show dopaminergic or cytotoxic activities .

- Functional Group Impact: Chloroacetyl (electron-withdrawing) vs. propanamide (hydrogen-bonding) groups influence solubility and reactivity. SC211’s propanamide group enhances D4R selectivity, whereas the chloroacetyl group in the target compound favors synthetic derivatization .

Pharmacological Activity Comparison

Table 2: Receptor Affinity and Selectivity Profiles

Key Findings:

- Dopaminergic vs. Serotonergic Activity: SC211 exhibits nanomolar D4R affinity, whereas mCPP (a positional isomer) primarily activates 5-HT receptors .

生物活性

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloroacetyl group and a chlorophenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine exhibits various mechanisms of action, primarily through interactions with cellular pathways involved in cancer cell proliferation and apoptosis. The compound may inhibit specific enzymes or receptors, leading to:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

- Apoptosis Induction : It has been shown to increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells by activating caspase pathways.

Anticancer Activity

Research has demonstrated that 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 5.36 | Apoptosis via Bax/Bcl-2 modulation |

| HepG2 | 10.10 | Cell cycle arrest at G2/M phase |

| HUH7 | 18.39 | Inhibition of cell proliferation |

| HCT-116 | 49.40 | Induction of apoptosis |

These results indicate a promising profile for the compound as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown that it is effective against various bacterial strains, with notable results in the following:

- E. coli

- Staphylococcus aureus

- Candida albicans

The antimicrobial efficacy is attributed to its ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways.

Case Studies

A notable study evaluated the effects of 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine on MCF-7 and HepG2 cells, revealing:

- A significant reduction in cell viability after treatment with varying concentrations.

- Enhanced apoptosis markers, including increased levels of caspase-3 and -9.

- Evidence of mitochondrial dysfunction as indicated by changes in membrane potential.

Another study focused on its antimicrobial properties, demonstrating that the compound inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Piperazine Core Formation : Cyclization of diamines or substitution of pre-existing piperazine derivatives.

Chloroacetyl Group Introduction : Reacting piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions .

4-(4-Chlorophenyl) Substitution : Electrophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the chlorophenyl group.

Optimization Tips :

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. Q3. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- Solubility : Limited aqueous solubility (~0.24 µg/mL at pH 7.4) due to hydrophobic chlorophenyl and chloroacetyl groups. Use DMSO or ethanol for stock solutions, but confirm stability over time .

- Stability :

Advanced Research Questions

Q. Q4. How do structural modifications of the piperazine core impact biological activity, and what contradictions exist in reported data?

Methodological Answer:

- SAR Insights :

- Contradictions :

- Some derivatives show reduced bioactivity despite low toxicity, possibly due to steric hindrance from bulky substituents (e.g., cyclodextran modifications in ).

- Antiplatelet activity reported in certain analogs but not universally observed; validate via dose-response assays and target-specific models (e.g., COX-1/COX-2 inhibition) .

Q. Q5. What computational methods are effective for predicting binding affinities or metabolic pathways of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin receptors, common targets for piperazines). Focus on the chloroacetyl group’s role in covalent binding .

- ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logP ~2.5) and CYP450 metabolism (e.g., CYP3A4). Validate with in vitro hepatocyte assays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. Q6. How can researchers resolve discrepancies in toxicity profiles between in vitro and in vivo studies?

Methodological Answer:

- In Vitro : Use hepatocyte/HEK293 models to assess acute cytotoxicity (IC50). Note that low in vitro toxicity (e.g., CC50 > 100 µM) may not reflect in vivo outcomes due to metabolic activation .

- In Vivo : Conduct rodent studies with pharmacokinetic profiling (e.g., Cmax, AUC) to identify toxic metabolites. For example, chlorophenyl metabolites may accumulate in fatty tissues, necessitating long-term toxicity assays .

Q. Q7. What strategies improve the compound’s selectivity for target receptors over off-target effects?

Methodological Answer:

- Fragment-Based Design : Replace the chlorophenyl group with bioisosteres (e.g., fluorophenyl) to modulate affinity. shows fluorobenzyl analogs retain activity with improved selectivity .

- Prodrug Approaches : Mask the chloroacetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) to reduce off-target interactions .

- Polypharmacology Profiling : Screen against panels of GPCRs, kinases, and ion channels to identify cross-reactivity (e.g., Sigma-1 receptor binding in ) .

Q. Q8. How can researchers validate conflicting reports on its antiplatelet or neuroactive potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。